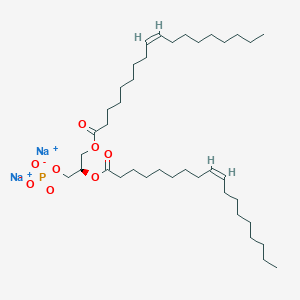![molecular formula C32H26Cl2N6O2Ru B12867816 Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: is a ruthenium-based complex that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique photophysical and electrochemical properties, making it a valuable component in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride typically involves the coordination of ruthenium with bipyridyl ligands. The process generally includes the following steps:
Ligand Preparation: The bipyridyl ligands, including 2,2’-bipyridyl and 4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid, are synthesized separately.
Complex Formation: Ruthenium trichloride is reacted with the bipyridyl ligands in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified using techniques like recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and solvent systems.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents like cerium ammonium nitrate.
Reduction: It can be reduced back to its original state using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various ligands in solvents like acetonitrile or dichloromethane, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Employed in bioimaging and as a probe for studying biological systems due to its luminescent properties.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of dye-sensitized solar cells and other optoelectronic devices.
Wirkmechanismus
The mechanism by which Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride exerts its effects involves the interaction of its ruthenium center with various molecular targets. The compound’s photophysical properties allow it to absorb light and transfer energy to other molecules, leading to various photochemical reactions. In biological systems, it can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride: can be compared with other ruthenium-based complexes, such as:
cis-Bis(isothiocyanato)bis(2,2’-bipyridyl-4,4’-dicarboxylato)ruthenium(II): Known for its use as a sensitizer in dye-sensitized solar cells.
Bis(2,2’-bipyridyl)(4,4’-dimethyl-2,2’-bipyridyl)ruthenium(II): Exhibits similar photophysical properties but with different ligand structures.
The uniqueness of Bis(2,2’-bipyridyl)(4’-methyl-[2,2’]bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride lies in its specific ligand arrangement, which imparts distinct photophysical and electrochemical characteristics, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C32H26Cl2N6O2Ru |
|---|---|
Molekulargewicht |
698.6 g/mol |
IUPAC-Name |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C12H10N2O2.2C10H8N2.2ClH.Ru/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2-7H,1H3,(H,15,16);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
FDAXMOXRKMYWEQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


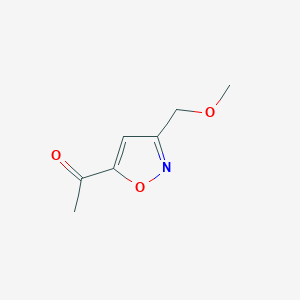
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)
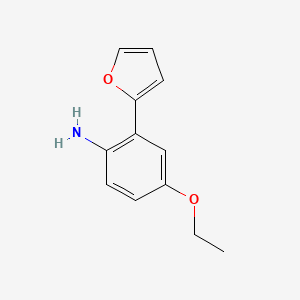
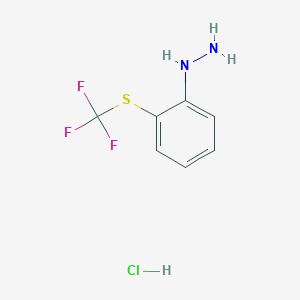

![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)

![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)

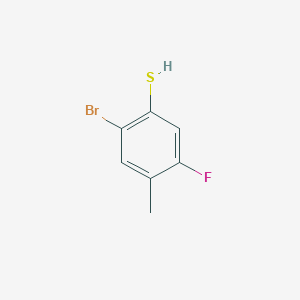
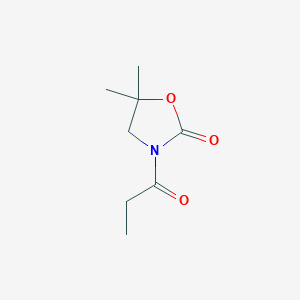
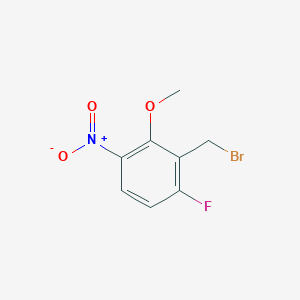
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
